molecular formula C17H18N2O4.HCl B1139349 DMCM hydrochloride CAS No. 1215833-62-7

DMCM hydrochloride

Cat. No.: B1139349
CAS No.: 1215833-62-7
M. Wt: 350.8
Attention: For research use only. Not for human or veterinary use.
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Description

DMCM hydrochloride, also known as methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate hydrochloride, is a compound from the β-carboline family. It is known for its ability to induce anxiety and convulsions by acting as a negative allosteric modulator of GABA A receptors. This compound is functionally opposite to benzodiazepines and related drugs, which are positive allosteric modulators. This compound is primarily used in scientific research to test new anxiolytic and anticonvulsant medications .

Mechanism of Action

Target of Action

DMCM hydrochloride, a member of the β-carboline family, primarily targets the GABA_A receptors . It shows binding affinity at human recombinant GABA_A αxβ3γ2 receptor subtypes with K_i values of 10 nM, 13 nM, 7.5 nM, and 2.2 nM for α1, α2, α3, and α5 receptors, respectively . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

Unlike benzodiazepines and related drugs, which are positive allosteric modulators of GABA_A receptors, this compound acts as a negative allosteric modulator . This means it reduces the activity of these receptors, leading to decreased inhibitory neurotransmission. This functional opposition to benzodiazepines results in the induction of anxiety and convulsions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic system . By acting as a negative allosteric modulator of GABA_A receptors, this compound reduces the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain. This leads to an overall increase in neuronal excitability, which can result in anxiety and convulsions .

Result of Action

The primary molecular and cellular effects of this compound’s action are anxiety and convulsions . These effects are due to its negative allosteric modulation of GABA_A receptors, leading to increased neuronal excitability . It has also been shown to produce analgesic effects in animals, which is thought to be due to the drug’s induced panic reducing the perception of pain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DMCM hydrochloride involves several steps. The starting material is typically a β-carboline derivative, which undergoes a series of chemical reactions including alkylation, esterification, and methoxylation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

DMCM hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can result in a variety of products depending on the substituents involved .

Scientific Research Applications

DMCM hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

DMCM hydrochloride is unique in its ability to act as a negative allosteric modulator of GABA A receptors. Similar compounds include:

    Gabazine: A GABA A receptor antagonist that blocks the receptor’s activity.

    CGP52432: A selective antagonist of the GABA B receptor.

    GS 39783: A positive allosteric modulator of the GABA B receptor.

    (-)-Borneol: A natural product that acts as a positive allosteric modulator of GABA A receptors.

    Baclofen: A GABA B receptor agonist used to treat spasticity.

This compound stands out due to its specific action as a negative allosteric modulator, which is functionally opposite to many of the similar compounds listed above.

Properties

IUPAC Name

methyl 4-ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4.ClH/c1-5-9-15-10-6-13(21-2)14(22-3)7-11(10)19-12(15)8-18-16(9)17(20)23-4;/h6-8,19H,5H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCRBVQGMZUJKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C3=CC(=C(C=C3NC2=CN=C1C(=O)OC)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82499-00-1
Record name 4-Ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester hydrochloride
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